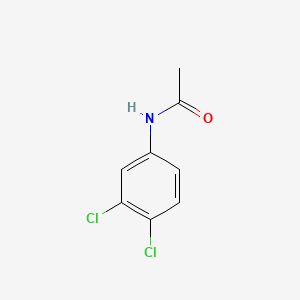

N-(3,4-Dichlorophenyl)acetamide

Description

Nomenclature and Chemical Classification in Research Contexts

In scientific literature, N-(3,4-Dichlorophenyl)acetamide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) conventions as this compound. nih.govsigmaaldrich.com It is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number, 2150-93-8. nih.govcymitquimica.com

The compound's molecular formula is C₈H₇Cl₂NO, which corresponds to a molecular weight of 204.05 g/mol . nih.govsmolecule.com Chemically, it is classified as a dichlorobenzene, an amide, and more broadly as a halogenated aromatic compound. nih.govcymitquimica.comchemicalbook.comebi.ac.uk The structure consists of an acetamide (B32628) functional group (-NHCOCH₃) bonded to a dichlorophenyl ring, with the chlorine atoms substituted at the 3 and 4 positions. cymitquimica.com This specific substitution pattern is crucial to its chemical properties and biological activity.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 2150-93-8 |

| Molecular Formula | C₈H₇Cl₂NO |

| Molecular Weight | 204.05 g/mol |

| Chemical Class | Dichlorobenzene, Acetanilide |

This table provides key identifiers and classifications for this compound.

Relevance and Significance in Scientific Research

The relevance of this compound in scientific research stems from its role as a versatile chemical building block and a precursor to molecules with significant biological activities. cymitquimica.comsmolecule.com The presence of both a chlorinated aromatic ring and a reactive amide group allows for a wide range of chemical modifications. smolecule.com

This compound serves as a key intermediate in the synthesis of more complex organic molecules. smolecule.com Its chemical versatility is demonstrated through several types of reactions:

Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions. smolecule.com

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 3,4-dichloroaniline (B118046) and acetic acid. smolecule.com

Condensation Reactions: The amide group can participate in condensation reactions with various electrophiles, enabling the construction of larger, more elaborate molecular architectures. smolecule.com

A notable application is its use in the preparation of triazolecarboxylic acid derivatives, which have been studied as potential inhibitors of glycolate (B3277807) oxidase. chemicalbook.com The typical laboratory synthesis of this compound itself involves the reaction of 3,4-dichloroaniline with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. smolecule.com

The structural motif of this compound is found in various compounds developed for pharmaceutical and agrochemical applications. cymitquimica.comsmolecule.com Its derivatives are actively explored for their potential as therapeutic agents. smolecule.com The presence of the dichlorophenyl group is often associated with biological activity, and as such, the compound is a valuable starting material for creating new molecules with potential antimicrobial or herbicidal properties. cymitquimica.comresearchgate.net For instance, research into related chloroacetamide derivatives has been conducted to evaluate their herbicidal effects. researchgate.net

In the field of medicinal chemistry, this compound is of considerable interest due to the biological activities exhibited by its derivatives. cymitquimica.com The core structure is a scaffold that can be modified to design new drug candidates. Research has shown that acetamide-bearing molecules can possess a wide range of pharmacological properties, including anticancer and anticonvulsant activities. researchgate.neturan.uanih.gov

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYGGCAQZFJGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175843 | |

| Record name | 3,4-Dichloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-93-8 | |

| Record name | 3,4-Dichloroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dichloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2150-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DICHLOROACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',4'-DICHLOROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6H98GF14R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N 3,4 Dichlorophenyl Acetamide

Established Synthetic Routes for N-(3,4-Dichlorophenyl)acetamide

The synthesis of this compound is most commonly achieved through the acylation of 3,4-dichloroaniline (B118046). This method is a well-established and widely utilized approach in organic chemistry.

Acylation of 3,4-Dichloroaniline with Chloroacetyl Chloride

A primary and efficient method for synthesizing this compound involves the reaction of 3,4-dichloroaniline with chloroacetyl chloride. irjmets.com This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline (B41778) derivative attacks the electrophilic carbonyl carbon of the acyl chloride.

The reaction is typically carried out in the presence of a base and a suitable solvent. The conditions are generally mild, often conducted at room temperature or with gentle heating. sphinxsai.com For instance, one approach involves stirring the reaction mixture for a set period, followed by pouring it into cold water to precipitate the product, which is then filtered, washed, and recrystallized from a solvent like ethanol. sphinxsai.com

Catalysts are not always explicitly required for this acylation, as the reaction between an amine and an acyl chloride is often spontaneous. However, certain bases can also act as catalysts.

Bases are crucial in this synthesis to neutralize the hydrogen chloride (HCl) gas that evolves during the reaction. orgsyn.orgchemeurope.com The removal of HCl is essential to drive the reaction to completion. chemeurope.com

Triethylamine (B128534) (TEA): A commonly used organic base, triethylamine, effectively scavenges the HCl produced, forming triethylammonium (B8662869) chloride. irjmets.comchemeurope.com Its use in solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) is well-documented. sphinxsai.com

Sodium Hydroxide (NaOH): An inorganic base that can also be employed in the reaction mixture. researchgate.net

Potassium Carbonate (K2CO3): Another inorganic base that has been used in solvent systems like benzene (B151609). sphinxsai.com

The choice of base can influence the reaction rate and yield. For example, the use of the strong, non-nucleophilic organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to significantly increase the rate of reaction and product yield at room temperature when compared to other bases like triethylamine. sphinxsai.comresearchgate.net

| Base | Solvent | Reaction Time (hours) | Yield (%) |

| DBU | THF | 3-6 | 75-95 sphinxsai.com |

| Triethylamine | DMF, DCM, Toluene, THF, Dioxane | Variable | Variable sphinxsai.com |

| Potassium Carbonate | Benzene | Variable | Variable sphinxsai.com |

The choice of solvent is critical for the successful synthesis of this compound. The solvent should be inert to the reactants and capable of dissolving them to facilitate the reaction. Common solvents include:

Tetrahydrofuran (THF) sphinxsai.com

Toluene taylorandfrancis.com

Benzene irjmets.com

Dichloromethane (DCM) researchgate.net

N,N-Dimethylformamide (DMF) sphinxsai.com

Temperature control is also an important factor. While many acylation reactions can proceed at room temperature, some protocols involve cooling the reaction mixture initially, for example, to 0-5°C, during the addition of the highly reactive chloroacetyl chloride to manage the exothermic nature of the reaction. sphinxsai.comorgsyn.org Following the initial addition, the reaction may be allowed to warm to room temperature or heated to reflux to ensure completion. taylorandfrancis.com One procedure specifies adding chloroacetyl chloride at a rate that keeps the temperature below 5°C, followed by stirring at room temperature for 3 hours. sphinxsai.com

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a modern and efficient alternative to conventional heating methods for producing this compound and its derivatives. irjmets.comresearchgate.net This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times. irjmets.comnih.gov

A significant advantage of microwave-assisted synthesis is the dramatic reduction in reaction time. nih.gov Reactions that might take several hours using conventional heating can often be completed in a matter of minutes or even seconds under microwave irradiation. nih.gov This rapid and uniform heating can lead to improved reaction rates and selectivity. chemrxiv.org For example, the synthesis of 2-chloro-N-(3,4-dichlorophenyl) acetamide (B32628) has been successfully achieved using microwave-assisted methods, which are noted for being eco-friendly and efficient. irjmets.com In some cases, microwave-assisted synthesis has been shown to reduce reaction times from hours to as little as 31-68 seconds. nih.gov

Enhanced Yield and Purity

The synthesis of this compound has been optimized to achieve high yields and purity through refined methodologies. A particularly effective method involves the direct reaction of 3,4-dichloroaniline with acetic anhydride (B1165640). This approach is notable for its efficiency and simplicity. In a documented procedure, the reaction between these two precursors proceeds readily without the need for a catalyst or external heating, resulting in the formation of this compound in excellent yield. Current time information in Bangalore, IN.

Table 1: High-Yield Synthesis of this compound Current time information in Bangalore, IN.

| Reactant 1 | Reactant 2 | Catalysts/Additives | Solvent | Conditions | Yield |

| 3,4-Dichloroaniline | Acetic Anhydride | None | None | Instantaneous reaction, no external heating | 98% |

Eco-Friendly Considerations

Modern synthetic chemistry places a strong emphasis on green principles, aiming to reduce waste and energy consumption. The synthesis of this compound from 3,4-dichloroaniline and acetic anhydride aligns well with these considerations. Current time information in Bangalore, IN. This method is considered eco-friendly primarily because it is performed under solvent-free and catalyst-free conditions. Current time information in Bangalore, IN.

By eliminating the need for a solvent, the process reduces chemical waste and avoids the environmental and health hazards associated with many organic solvents. The absence of a catalyst simplifies the purification process, as there is no need to remove catalyst residues from the final product. Furthermore, the reaction occurs spontaneously without the need for external heating, which contributes to energy savings and a smaller carbon footprint. Current time information in Bangalore, IN. These factors make it an exemplary green synthesis route compared to traditional methods that may require harsh reagents or significant energy input.

Chemical Reactions and Derivatization Studies

This compound possesses two main reactive sites: the dichlorophenyl ring and the acetamide functional group. These sites allow for a variety of chemical reactions and the synthesis of diverse derivatives.

Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards certain substitution reactions. The two chlorine atoms are electron-withdrawing groups, but they can be susceptible to nucleophilic substitution under specific conditions. These reactions allow for the introduction of different functional groups onto the aromatic ring, leading to a wide array of substituted derivatives. This versatility makes the compound a useful intermediate in the synthesis of more complex molecules.

Oxidation and Reduction Processes

The functional groups within this compound are theoretically susceptible to both oxidation and reduction. The acetamide group, for instance, can be hydrolyzed under acidic or basic conditions to 3,4-dichloroaniline and acetic acid. While specific oxidation of the acetamide or the dichlorophenyl ring of the title compound is not extensively documented in the reviewed literature, related compounds like 2-chloro-N-(3,4-dichlorophenyl)acetamide can be oxidized to form N-oxide derivatives. Similarly, reduction of the amide group is a theoretical possibility, though specific examples for this compound are not readily found.

Nucleophilic Substitution at the Chloroacetamide Moiety

While this compound itself possesses an acetamide group, a closely related and highly reactive derivative is 2-chloro-N-(3,4-dichlorophenyl)acetamide . This compound is readily synthesized by reacting 3,4-dichloroaniline with chloroacetyl chloride. The key feature of this derivative is the chloroacetamide moiety, which contains a highly reactive chlorine atom on the acetyl group.

This chlorine atom is readily displaced by a wide variety of nucleophiles, making 2-chloro-N-(3,4-dichlorophenyl)acetamide a versatile building block in organic synthesis. researchgate.netresearchgate.net The chemical reactivity is primarily attributed to the facile replacement of this chlorine atom by nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.netresearchgate.net This allows for the attachment of diverse molecular fragments to the core structure.

Table 2: Examples of Nucleophilic Substitution on 2-chloro-N-(3,4-dichlorophenyl)acetamide Derivatives

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Reference |

| Oxygen | Phenols, Alcohols | Ether | researchgate.net |

| Nitrogen | Primary/Secondary Amines, Imidazoles | Substituted Amine | researchgate.net |

| Sulfur | Thiols, Thiourea | Thioether, Thiazolidinone | researchgate.netresearchgate.net |

| Carbon | Cyanide | Nitrile | researchgate.net |

Kinetic Isotope Effects in Reaction Pathway Elucidation

The study of kinetic isotope effects (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions, including the nucleophilic substitution reactions of 2-chloro-N-(3,4-dichlorophenyl)acetamide. libretexts.orgwikipedia.org A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. wikipedia.org

For the nucleophilic substitution at the chloroacetamide moiety, KIE studies could differentiate between possible reaction pathways, such as a concerted bimolecular (SN2) mechanism or a stepwise unimolecular (SN1) mechanism.

Primary KIE: If the bond to the isotopically labeled atom is broken in the rate-determining step, a significant primary KIE is typically observed. libretexts.org For example, in the reaction of 2-chloro-N-(3,4-dichlorophenyl)acetamide, if a deuterated nucleophile were used, a change in the rate could provide insight into the role of the nucleophile in the transition state.

Secondary KIE: If the isotopically labeled atom is not directly involved in bond breaking, a smaller secondary KIE may still be observed. wikipedia.org For instance, substituting the α-carbon (the carbon bearing the chlorine) with ¹³C or ¹⁴C could help distinguish between SN1 and SN2 mechanisms. An SN2 transition state involves bonding to both the nucleophile and the leaving group, which would result in a different KIE compared to the carbocation intermediate of an SN1 pathway. stackexchange.com

By measuring these small changes in reaction rates, chemists can deduce detailed information about the transition state structure of the nucleophilic substitution, confirming whether the reaction proceeds in a single, concerted step or through a multi-step pathway. wikipedia.orgnih.gov

Computational Modeling of Reaction Barriers (SN1 vs. SN2)

The acylation of anilines with agents like acetyl chloride does not proceed through a classical SN1 or SN2 pathway as seen in alkyl halide chemistry. Instead, the reaction is typically characterized as a nucleophilic acyl substitution. The mechanism is generally considered to be a concerted or near-concerted process, often described as an associative SN2-like reaction. A direct SN2 reaction at a carbonyl carbon is not considered feasible based on orbital considerations. uobasrah.edu.iq

In the context of the reaction of 3,4-dichloroaniline with acetyl chloride, the process begins with the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acetyl chloride. This leads to the formation of a tetrahedral intermediate. vaia.comwpmucdn.com The reaction does not involve the formation of a stable carbocation intermediate (an acylium ion), which would be characteristic of an SN1-type mechanism. The generation of such an ion from acetyl chloride is energetically unfavorable.

Theoretical studies on the analogous reactions of benzoyl chlorides with anilines support an associative SN2 mechanism where the transition state is characterized by significant bond formation between the nucleophile (aniline) and the carbonyl carbon, with less pronounced bond breaking of the leaving group (chloride). researchgate.net

Due to the lack of specific computational studies on this compound in the surveyed literature, a data table of reaction barriers cannot be provided. However, the qualitative understanding is that the reaction avoids a high-energy SN1 pathway and proceeds via a lower-energy, associative transition state.

Trapping and Identification of Intermediates

The key intermediate in the acylation of anilines is the tetrahedral intermediate formed upon the nucleophilic attack. vaia.comwpmucdn.com Direct observation and trapping of this intermediate are challenging due to its transient nature. However, its existence is strongly supported by mechanistic studies of nucleophilic acyl substitution reactions.

In the reaction to form this compound, this intermediate would be a zwitterionic species where the nitrogen atom bears a positive charge and the carbonyl oxygen carries a negative charge. This species is typically short-lived and rapidly collapses to form the final amide product by expelling the chloride ion. The process is often facilitated by a base, such as pyridine (B92270) or even another molecule of the aniline reactant, which abstracts a proton from the nitrogen atom. vedantu.com

Biological Activities and Pharmacological Investigations of N 3,4 Dichlorophenyl Acetamide and Its Derivatives

Antimicrobial Properties

The acetamide (B32628) scaffold, characterized by the presence of a nitrogen atom attached to a carbonyl group, is a significant feature in many biologically active compounds. Derivatives of this structure have been a focal point of research due to their wide-ranging pharmacological potential. Among these, N-(3,4-Dichlorophenyl)acetamide and related molecules have demonstrated notable antimicrobial properties, which are being explored for their potential in addressing drug-resistant pathogens.

Antibacterial Activity

Research into this compound and its structural analogs has revealed significant antibacterial capabilities, particularly against problematic Gram-positive bacteria.

Staphylococcus aureus is a major human pathogen, and the emergence of methicillin-resistant Staphylococcus aureus (MRSA) has created a significant challenge for public health. mdpi.comnih.gov MRSA is resistant to multiple common antibiotics, including methicillin, oxacillin, penicillin, and amoxicillin, complicating the treatment of infections it causes. nih.gov

In this context, novel chemical entities are under intense investigation. Studies have identified new compounds with structural similarities to this compound that possess potent antibacterial activity against multidrug-resistant S. aureus, including MRSA persister cells. frontiersin.org These compounds have been shown to act by rapidly disrupting the bacterial cell envelope, leading to cell death. frontiersin.org An important finding is that MRSA did not develop resistance to these compounds during laboratory studies. frontiersin.org For instance, derivatives of 3,4-dichlorocinnamanilides have demonstrated significant efficacy against Staphylococcus aureus and MRSA.

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. nih.govidstewardship.com Studies on acetamide derivatives have quantified their potency through MIC assays. For example, research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related acetamide, determined its MIC against Klebsiella pneumoniae strains to be 512 µg/mL. scielo.brnih.gov In other studies focusing on novel peptides with anti-MRSA activity, MIC values against various S. aureus and MRSA isolates ranged from 2.00 to 32.00 µg/mL. nih.gov

Table 1: MIC Values of Selected Acetamide Derivatives and Other Antimicrobials

| Compound/Drug | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 scielo.br |

| Anti-MRSA Peptide (P2) | S. aureus TISTR 517 & MRSA isolates | 2 nih.gov |

| Anti-MRSA Peptide (P3) | S. aureus TISTR 517 & MRSA isolates | 4 nih.gov |

| Anti-MRSA Peptide (P1) | S. aureus TISTR 517 & MRSA isolates | 32 nih.gov |

Antimicrobial agents are typically classified as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). nih.gov This distinction is determined by the ratio of the Minimum Bactericidal Concentration (MBC) to the MIC. nih.govidstewardship.com An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4. nih.govidstewardship.com

While the term "bacteriostatic" implies only growth inhibition, these agents can be effective as the host's immune system can clear the inhibited bacteria. foamid.com The clinical relevance of the distinction is complex and depends on the specific pathogen, the site of infection, and the patient's immune status. foamid.comresearchgate.net For instance, linezolid (B1675486) is known to be bacteriostatic against MRSA but is clinically non-inferior to the bactericidal agent vancomycin (B549263) for treating MRSA infections. nih.govfoamid.com

In the case of acetamide derivatives, studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide found that its MBC against K. pneumoniae was 512 µg/mL, the same as its MIC. nih.gov This results in an MBC/MIC ratio of 1, indicating that this particular derivative exhibits bactericidal, not bacteriostatic, activity against this pathogen. nih.gov

Antifungal Properties

The investigation of acetamide derivatives extends to their potential against fungal pathogens, which are a growing cause of serious infections, particularly in immunocompromised individuals. Research on 2-chloro-N-phenylacetamide has demonstrated its antifungal potential against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.br This compound inhibited the growth of all tested strains and was also effective at inhibiting and disrupting biofilm formation, a key virulence factor for Candida species. scielo.br

The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an agent that results in fungal death. nih.govmdpi.com For 2-chloro-N-phenylacetamide, the MFC was found to be between 512 and 1,024 µg.mL-1 against the tested Candida strains. scielo.br

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

| Target Organism | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1,024 |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1,024 |

Data sourced from a study on the antifungal activity of 2-chloro-N-phenylacetamide. scielo.br

Antiviral Potential (e.g., Anti-HIV-1 Activity of Derivatives)

The structural diversity of acetamide derivatives has also led to the exploration of their antiviral activities. A significant area of research has been the development of small-molecule agents targeting the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov One promising strategy involves targeting the HIV-1 capsid (CA) protein, which is crucial for viral replication. nih.gov

Researchers have designed and synthesized derivatives of this compound as potential anti-HIV-1 agents. Structure-activity relationship (SAR) studies of these derivatives have provided insights into the chemical features necessary for antiviral activity. For example, modifications to different parts of the molecule, such as the sulfidyl group, have been shown to significantly impact the anti-HIV-1 efficacy. nih.gov The anti-HIV activity is typically assessed by measuring the concentration required for 50% protection from virus-induced cell death (EC₅₀). nih.gov

Table 3: Anti-HIV-1 Activity of a Synthesized Derivative

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |

|---|---|---|---|

| Derivative Example | 0.057 | >100 | >1754 |

EC₅₀ (50% effective concentration) is the concentration for 50% protection from HIV-1 induced cytopathogenicity. CC₅₀ (50% cytotoxic concentration) is the concentration for 50% reduction in cell viability. SI (Selectivity Index) indicates the therapeutic window of the compound. nih.gov

Analgesic and Anti-inflammatory Research

Derivatives of this compound have been a subject of interest in the quest for new analgesic agents. nih.govualberta.ca Research has focused on synthesizing novel compounds and evaluating their efficacy in various pain models. nih.govbenthamscience.com

The analgesic potential of this compound derivatives has been assessed using established in vivo models that measure responses to thermal, mechanical, and chemical pain stimuli. nih.gov The abdominal constriction test, or writhing test, which involves inducing pain with an irritant like acetic acid, is a common model for evaluating peripherally acting analgesics. ualberta.canih.gov

In one study, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists. nih.gov A particularly potent compound, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide, demonstrated powerful, naloxone-reversible analgesic effects in the mouse abdominal constriction model, with an ED50 value of 0.004 mg/kg sc. nih.gov Another derivative, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, was shown to reduce formalin-induced nociception, suggesting its potential effectiveness in treating inflammatory pain. nih.gov The formalin test is a widely used model that assesses both acute nociceptive and persistent inflammatory pain mechanisms. mdpi.com Other research on acetamide derivatives has utilized hot-plate and tail-clip tests to investigate responses to thermal and mechanical pain stimuli, respectively. nih.gov

The efficacy of novel analgesic candidates is often benchmarked against existing, conventional drugs. ahrq.gov For instance, the analgesic activity of N-arylhydrazone derivatives of mefenamic acid was compared to mefenamic acid itself, a known non-steroidal anti-inflammatory drug (NSAID). ualberta.ca Several of these derivatives proved to be significantly more potent in the writhing test. ualberta.ca

In the development of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide, its potency was compared to U-50488, a known kappa opioid agonist. nih.gov The derivative was found to be 146-fold more active than U-50488 in vitro, highlighting its significant potency. nih.gov The mechanisms of action for novel compounds are often compared to those of widely used analgesics like acetaminophen (B1664979) and NSAIDs such as diclofenac (B195802) and ibuprofen, which primarily act by inhibiting cyclooxygenase (COX) enzymes. mdpi.comresearchgate.net

Anticancer and Cytotoxic Studies

The potential of this compound and its derivatives as anticancer agents has been explored through various cytotoxic studies. nih.gov These investigations aim to identify compounds that can selectively inhibit the growth of cancer cells.

A primary method for evaluating the potential anticancer activity of new compounds is through in vitro cytotoxicity assays. nih.gov The MTT assay is one of the most frequently used methods to assess cell viability and the efficacy of anticancer agents. nih.govnih.gov This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow water-soluble dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan (B1609692) product. nih.govfrontiersin.org The amount of formazan produced is proportional to the number of viable cells. nih.gov This method is sensitive and can detect changes in metabolic activity that may indicate cell stress even before direct cell death occurs. nih.gov Phenylacetamide derivatives have been evaluated for their cytotoxic effects on cancerous cell lines using this assay. tbzmed.ac.ir

Research into derivatives of this compound has demonstrated cytotoxic activity against several specific human cancer cell lines. A library of dichlorophenylacrylonitriles, including acetamide-containing structures, was evaluated for growth inhibition. nih.gov One derivative, (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide, showed a potent GI50 (50% growth inhibition) value of 0.034±0.01 μM against the MCF-7 breast cancer cell line. nih.gov This compound and a related analogue also exhibited sub-micromolar potency against the HT29 colon cancer cell line. nih.gov

Other studies have also focused on the MCF-7 cell line, a common model for breast cancer research. beilstein-journals.orgnih.gov For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were assessed for their anticancer activity against MCF-7 cells. nih.gov Similarly, other synthesized phenylacetamide derivatives demonstrated potent cytotoxic effects against MCF-7 cells. tbzmed.ac.ir

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MCF-7 (Breast) | GI50 | 0.034 ± 0.01 | nih.gov |

| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 (Breast) | GI50 | 0.030 ± 0.014 | nih.gov |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | HT29 (Colon) | Potency | Sub-micromolar | nih.gov |

Understanding the metabolic fate of a drug candidate is critical, particularly the process of bioactivation. researchgate.net Bioactivation refers to the metabolic conversion of a compound into a chemically reactive intermediate. researchgate.net These reactive metabolites can play a role in the compound's therapeutic effect or, in some cases, its toxicity. researchgate.net

A well-documented example of bioactivation involves acetaminophen, a compound that also contains an acetamide functional group. ochsner.org The oxidation of acetaminophen leads to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for the drug's hepatotoxicity at high doses. ochsner.org Investigating whether this compound or its derivatives undergo similar metabolic activation is a key step in their development. Such studies help to evaluate whether a "structural alert" within a molecule undergoes bioactivation to form reactive species that could lead to adverse effects. researchgate.net This research often involves identifying metabolites, including conjugates with molecules like glutathione, which can indicate the formation of a reactive intermediate. nih.gov

Anticonvulsant Activity of N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

A series of twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and assessed for their anticonvulsant properties in animal models of epilepsy. nih.gov These compounds were designed as analogues of previously identified anticonvulsant pyrrolidine-2,5-diones, where the heterocyclic imide ring was replaced by a chain amide structure. nih.gov The primary goal was to understand how this structural modification from a cyclic imide to a linear amide affects the anticonvulsant activity. nih.gov

Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole Screens

The anticonvulsant activity of the synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. mdpi.comnih.gov The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. nih.govnih.gov The scPTZ screen is a model for generalized absence seizures. mdpi.com

The pharmacological studies revealed that the tested compounds exhibited protection exclusively in the MES seizures. nih.govresearchgate.net This suggests a potential efficacy against generalized tonic-clonic seizures rather than absence seizures. The majority of the 3-chloroanilide derivatives were found to be inactive in these screens. nih.govresearchgate.net In contrast, several of the 3-(trifluoromethyl)anilide derivatives demonstrated significant protection in the MES test. nih.gov

For instance, compound 19 , an N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative, showed the highest anticonvulsant activity, protecting animals at a dose of 300 mg/kg at 0.5 hours and at 100 mg/kg at 4 hours post-administration. nih.gov Other active compounds with a phenylpiperazine fragment, such as 14, 16, 18, and 20 , also showed protection in the MES seizures, but only at the 4-hour time point after intraperitoneal administration, indicating a delayed onset but long duration of action. nih.gov The morpholine (B109124) derivative 24 also showed anti-MES activity at a dose of 100 mg/kg at the 0.5-hour mark. nih.gov

Role of Substituents on Anilide Moiety

The in vivo data clearly established a close relationship between the anticonvulsant activity and the nature of the substituent at the 3-position of the anilide moiety. nih.gov A comparative analysis of the synthesized compounds revealed that significantly higher anticonvulsant protection was observed for derivatives containing a 3-(trifluoromethyl)anilide group compared to those with a 3-chloroanilide group. nih.gov

The majority of the 3-chloroanilide derivatives (compounds 3–11 ) were devoid of any anticonvulsant activity. nih.gov The exceptions were N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12 ), which was effective in the MES test at 0.5 hours (at a 100 mg/kg dose), and N-(3-chlorophenyl)-2-morpholino-acetamide (13 ), which showed protection at both 0.5 hours (100 mg/kg) and 4 hours (300 mg/kg). nih.gov

In stark contrast, almost all of the 3-(trifluoromethyl)anilide derivatives (14–24 ) showed some level of protection in the MES test at doses of 100 mg/kg and/or 300 mg/kg at different time points, with the exception of compounds containing 4-(2-chlorophenyl)piperazine (15 ), 4-(2,3-dichlorophenyl)piperazine (17 ), and 4-pyrimidin-2-yl-piperazine (21 ). nih.gov This indicates that the presence of a trifluoromethyl group at the 3-position of the anilide ring is essential for the anticonvulsant activity in this series of compounds. nih.gov The introduction of fluorine-containing groups has been previously observed to have a beneficial influence on the anticonvulsant activity of related compounds. nih.gov

Further structure-activity relationship (SAR) analysis showed that replacing the phenylpiperazine moiety with a benzylpiperazine (22 ) or hydroxyethylpiperazine (23 ) led to a decrease in anticonvulsant activity. nih.gov

Table 1: Anticonvulsant Activity of Selected N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the MES Screen

| Compound Number | R (Anilide Moiety) | Amine Fragment | MES Protection (Dose mg/kg) @ 0.5h | MES Protection (Dose mg/kg) @ 4h |

| 12 | 3-Cl | 4-Methylpiperazine | Yes (100) | No |

| 13 | 3-Cl | Morpholine | Yes (100) | Yes (300) |

| 14 | 3-CF3 | 4-Phenylpiperazine | No | Yes |

| 16 | 3-CF3 | 4-(3-Chlorophenyl)piperazine | No | Yes |

| 18 | 3-CF3 | 4-(4-Chlorophenyl)piperazine | No | Yes |

| 19 | 3-CF3 | 4-(3-Trifluoromethylphenyl)piperazine | Yes (300) | Yes (100) |

| 20 | 3-CF3 | 4-(4-Trifluoromethylphenyl)piperazine | No | Yes |

| 24 | 3-CF3 | Morpholine | Yes (100) | No |

Potential as PPAR-γ Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in regulating glucose and lipid metabolism. nih.gov PPARs, particularly the gamma subtype (PPAR-γ), are important molecular targets for developing drugs to treat metabolic diseases like type 2 diabetes. nih.govwikipedia.org The PPAR agonist structure generally consists of a polar head, a hydrophobic tail, and a linker. nih.gov

While direct studies on the PPAR-γ agonist activity of this compound are not extensively documented in the provided context, related research on compounds with similar structural features suggests a potential for such activity. For instance, research into other scaffolds has shown that the inclusion of a dichloroanilide group as a hydrophobic tail can contribute to potent and selective PPAR agonism. nih.gov

Specifically, it has been reported that compounds featuring a 2,4-dichloroanilide moiety demonstrated significant potency as PPAR agonists. nih.gov In that study, the 2,4-disubstituted anilines were found to be superior to other substitution patterns for PPAR-δ agonism. nih.gov This suggests that the dichlorophenyl acetamide structure could serve as a key hydrophobic component that interacts with the ligand-binding domain of PPARs. nih.gov Thiazolidinediones (TZDs), a well-known class of PPAR-γ agonists, are used clinically to treat type 2 diabetes by increasing insulin (B600854) sensitivity. wikipedia.orgnih.gov The exploration of non-TZD scaffolds, such as those incorporating a dichloroanilide moiety, is an active area of research to identify new PPAR agonists with potentially improved side-effect profiles. nih.gov Therefore, based on the principle of structural similarity, this compound and its derivatives represent a class of compounds that may warrant investigation for their potential as PPAR-γ agonists.

Structure Activity Relationship Sar Studies of N 3,4 Dichlorophenyl Acetamide Derivatives

Impact of the 3,4-Dichloro Substitution Pattern on Biological Activity

The presence and positioning of chlorine atoms on the phenyl ring of N-phenylacetamide derivatives are critical determinants of their biological activity. The 3,4-dichloro substitution pattern, in particular, has been a cornerstone in the design of various biologically active compounds. This specific substitution creates a distinct electronic and steric profile that influences how these molecules interact with biological targets.

Furthermore, research into compounds targeting opioid receptors has highlighted the importance of the 3,4-dichlorophenyl group. nih.gov A derivative, (S)-2-(3,4-Dichloro-phenyl)-N-methyl-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-acetamide, has been identified as a ligand for the kappa-opioid receptor. ucsd.edu The 3,4-dichloro substitution on the phenylacetyl moiety is crucial for its binding affinity. nih.govucsd.edu

The conformation of the molecule is also influenced by this substitution pattern. In the crystal structure of 2,2-dichloro-N-(3,4-dichlorophenyl)-acetamide, the conformation of the N—H bond is syn to the 3-chloro substituent, a feature that is also observed in related N-(3,4-dimethylphenyl)acetamide. researchgate.net This conformational preference can affect how the molecule fits into the binding pocket of a receptor or enzyme.

The following table summarizes the biological activities of selected N-(3,4-Dichlorophenyl)acetamide derivatives, illustrating the impact of the 3,4-dichloro substitution.

| Compound Name | Biological Target/Activity |

| (S)-2-(3,4-Dichloro-phenyl)-N-methyl-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-acetamide | Kappa-opioid receptor ligand ucsd.edu |

| 2,2-dichloro-N-(3,4-dichlorophenyl)-acetamide | Antimicrobial activity researchgate.net |

| FITC-AA (a fluorescein-conjugated arylacetamide with a 3,4-dichlorophenyl group) | κ-opioid-selective ligand nih.gov |

Influence of Substituents on the Phenyl Ring and Acetamide (B32628) Moiety

The biological activity of this compound derivatives can be finely tuned by introducing various substituents on both the phenyl ring and the acetamide moiety. These modifications can alter the molecule's electronic properties, lipophilicity, and steric bulk, thereby influencing its interaction with biological targets.

Effect of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring significantly modulates the biological activity of this compound analogs. studypug.com EDGs increase the electron density of the aromatic ring, which can enhance the binding to certain biological targets. studypug.comyoutube.com Conversely, EWGs decrease the electron density, which can also be favorable for other interactions. studypug.comcdn-website.com

For example, in a study of longifolene-derived tetralone derivatives bearing a 1,2,4-triazole (B32235) moiety, the nature and position of substituents on the phenyl ring had a profound effect on their antitumor activity. nih.gov A compound with a nitro group (an EWG) at the 3'-position and a chlorine atom (an EWG) at the 4'-position (6h) showed significantly better antitumor activity than compounds with only a nitro group at the 3'-position (6k) or a chlorine atom at the 4'-position (6j). nih.gov This suggests a synergistic effect of multiple EWGs at specific positions. nih.gov

The table below illustrates how different substituents on the phenyl ring of N-phenylacetamide derivatives can influence their biological activity.

| Base Compound | Substituent (R) | Position | Effect on Activity |

| Longifolene-derived tetralone | 3'-NO₂, 4'-Cl | Phenyl Ring | Enhanced antitumor activity nih.gov |

| Longifolene-derived tetralone | 3'-Br | Phenyl Ring | Better antitumor activity than 4'-Br nih.gov |

| Longifolene-derived tetralone | 2'-NO₂ | Phenyl Ring | Better antitumor activity than 3'-NO₂ and 4'-NO₂ nih.gov |

Stereochemical Considerations

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of this compound derivatives. The specific orientation of substituents can determine whether a molecule can effectively bind to its target.

In a study of N-[4-(Benzylsulfamoyl)phenyl]acetamide, the molecule adopts a folded conformation where the two benzene (B151609) rings are in close proximity. nih.gov This specific spatial arrangement is crucial for its crystal packing and may influence its biological interactions. nih.gov The amide group is nearly coplanar with the benzene ring to which it is attached, which can also play a role in its activity. nih.gov

The importance of stereochemistry is also evident in opioid receptor ligands. For instance, the (S)-enantiomer of 2-(3,4-Dichloro-phenyl)-N-methyl-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-acetamide (ICI 199441) is a known kappa-opioid receptor ligand, indicating that the specific stereoconfiguration is essential for its activity. ucsd.edu

Structural Features for Specific Pharmacological Profiles

The specific structural features of this compound derivatives are directly correlated with their pharmacological profiles, including their ability to inhibit enzymes and bind to molecular targets.

Correlations with Enzyme Inhibition (e.g., Serine Protease, DNA Gyrase)

The structural characteristics of this compound analogs are pivotal for their enzyme inhibitory activity. For example, certain derivatives have been investigated as inhibitors of bacterial enzymes like DNA gyrase. The 3,4-dichlorophenyl moiety, in combination with other structural features, can contribute to the molecule's ability to fit into the active site of the enzyme and disrupt its function.

While direct evidence for the inhibition of serine protease by this compound itself is limited in the provided context, the general principles of SAR suggest that modifications to the acetamide side chain and the phenyl ring could lead to derivatives with such activity. The electronic and steric properties of the 3,4-dichloro substituents would play a significant role in the binding affinity and inhibitory potency against these enzymes. researchgate.net

Binding Affinities with Molecular Targets (e.g., Opioid Receptors, Neuronal Voltage-Sensitive Sodium Channels)

The affinity of this compound derivatives for specific molecular targets is highly dependent on their structural features.

Opioid Receptors: As previously mentioned, derivatives of this compound have shown significant affinity for opioid receptors. The compound (S)-2-(3,4-Dichloro-phenyl)-N-methyl-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-acetamide (ICI 199441) demonstrates notable binding to the kappa-opioid receptor. ucsd.edu A fluorescein-conjugated analog, FITC-AA, which also contains the 3,4-dichlorophenyl group, is a selective ligand for the κ-opioid receptor and has been used to label these receptors on lymphocytes. nih.gov These findings underscore the importance of the 3,4-dichlorophenyl moiety for achieving high-affinity binding to this receptor subtype. nih.govucsd.edu

The table below presents binding affinity data for a representative this compound derivative at different opioid receptors.

| Compound | Target Receptor | Binding Affinity (IC₅₀) |

| (S)-2-(3,4-Dichloro-phenyl)-N-methyl-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-acetamide | Kappa-type opioid receptor (guinea pig) | 6.90 nM ucsd.edu |

| (S)-2-(3,4-Dichloro-phenyl)-N-methyl-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-acetamide | Mu-type opioid receptor (guinea pig) | 150 nM ucsd.edu |

Neuronal Voltage-Sensitive Sodium Channels: While direct data on this compound binding to neuronal voltage-sensitive sodium channels is not explicitly detailed in the search results, the structural motifs present in these compounds are relevant to the design of sodium channel blockers. The lipophilic 3,4-dichlorophenyl group and the amide linkage are features found in known sodium channel modulators. Further research would be needed to establish a direct SAR for this specific target.

Q & A

Q. What are the optimal synthetic routes for N-(3,4-Dichlorophenyl)acetamide, and how can reaction conditions be optimized?

this compound is typically synthesized via acetylation of 3,4-dichloroaniline using acetic anhydride or acetyl chloride under reflux conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., glacial acetic acid or toluene), and catalyst use (e.g., pyridine for acid scavenging). Continuous flow reactors may enhance yield (≥85%) and reproducibility by maintaining precise reaction conditions . Post-synthesis, recrystallization from ethanol/water mixtures is recommended for purification, achieving ≥95% purity (melting point: 121–124°C) .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm amide bond formation and aromatic substitution patterns.

- X-ray crystallography for resolving crystal packing and hydrogen-bonding networks (e.g., triclinic system, space group P1, a = 4.6185 Å) .

- HPLC-MS for purity assessment and detection of byproducts (e.g., unreacted aniline derivatives).

LogP (3.02) and topological polar surface area (29.1 Ų) can be computed via software like ChemAxon .

Intermediate Research Questions

Q. How does structural modification of this compound influence its biological activity?

Introducing electron-withdrawing groups (e.g., cyano, nitro) at the acetamide sidechain enhances antimicrobial and anticancer activity. For example:

- 2-Cyano-N-(3,4-dichlorophenyl)acetamide (CAS 15386-80-8) shows improved binding to microbial enzymes due to increased electrophilicity .

- Piperazine or imidazole substitutions (e.g., ) improve solubility and target affinity (e.g., phosphodiesterase-4 inhibition) .

Structure-activity relationship (SAR) studies should prioritize in silico docking (e.g., AutoDock Vina) followed by in vitro assays .

Q. What are the common impurities in synthesized this compound, and how are they resolved?

Major impurities include:

- 3,4-Dichloroacetanilide isomers (e.g., ortho-substituted byproducts) detected via GC-MS.

- Unreacted 3,4-dichloroaniline , removed via acid-base extraction (pH 8–9).

Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative TLC is effective for isolation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Conflicting reports on amide bond geometry (e.g., cis vs. trans) can be addressed using SHELX software for structure refinement. For example, shows the title compound adopts a planar acetamide group with dihedral angles <5° relative to the dichlorophenyl ring. High-resolution data (λ = 0.71073 Å, MoKα radiation) and hydrogen-bonding analysis (e.g., N–H···O interactions) validate conformational stability .

Q. What mechanistic insights explain the compound’s interaction with opioid receptors?

Derivatives like U-47700 ( ) bind μ-opioid receptors (MOR) via hydrophobic interactions (logP ~3.5) and hydrogen bonding with the acetamide carbonyl. Competitive binding assays (Ki = 7.5 nM) and molecular dynamics simulations reveal that chloro-substitutions enhance van der Waals contacts with receptor subpockets. Comparative studies with U-50488H highlight selectivity differences tied to dimethylamino cyclohexyl groups .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to assess metabolic stability in vitro?

- Liver microsome assays (human/rat): Monitor parent compound depletion via LC-MS/MS over 60 minutes (37°C, NADPH regeneration system).

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities.

this compound derivatives with imidazole-thioether linkages () show reduced CYP2D6 inhibition (IC50 >50 μM) compared to non-substituted analogs .

Q. What statistical approaches resolve discrepancies in biological activity data across studies?

- Meta-analysis : Pool IC50/EC50 values from multiple studies (e.g., antimicrobial assays) using random-effects models.

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with activity trends. For example, electron-withdrawing groups at the phenyl ring enhance antifungal potency (R² = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.